
5,7,8-Trimethyl-3,4-dihydroquinoxalin-6(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7,8-Trimethyl-3,4-dihydroquinoxalin-6(2H)-one is a heterocyclic organic compound. Compounds of this nature often exhibit interesting chemical properties and biological activities, making them valuable in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,8-Trimethyl-3,4-dihydroquinoxalin-6(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of Diamines and Diketones: This method involves the reaction of a diamine with a diketone under acidic or basic conditions.
Catalytic Hydrogenation: This method may involve the reduction of a quinoxaline derivative using a hydrogenation catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include:
Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
5,7,8-Trimethyl-3,4-dihydroquinoxalin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline derivatives using oxidizing agents.
Reduction: Further hydrogenation to produce fully saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield quinoxaline derivatives.
Reduction: May yield fully saturated quinoxaline derivatives.
Substitution: May yield various substituted quinoxaline derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: As an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,7,8-Trimethyl-3,4-dihydroquinoxalin-6(2H)-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs to disrupt replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: A parent compound with similar structural features.
Trimethylquinoxaline: A derivative with different methyl group positions.
Dihydroquinoxaline: A reduced form with similar chemical properties.
Uniqueness
5,7,8-Trimethyl-3,4-dihydroquinoxalin-6(2H)-one is unique due to its specific substitution pattern and potential biological activities. Its unique structure may confer distinct chemical reactivity and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
98055-55-1 |
|---|---|
Formule moléculaire |
C11H14N2O |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
5,7,8-trimethyl-2,3-dihydroquinoxalin-6-ol |
InChI |
InChI=1S/C11H14N2O/c1-6-7(2)11(14)8(3)10-9(6)12-4-5-13-10/h14H,4-5H2,1-3H3 |
Clé InChI |
SJGIXRUXMMZZNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=NCCN=C2C(=C1O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


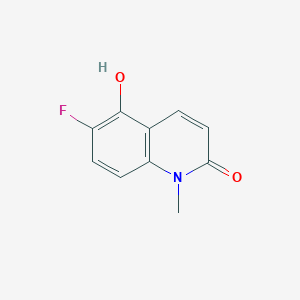
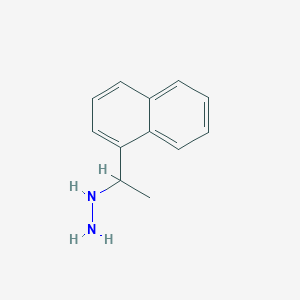



![5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane](/img/structure/B11905825.png)
![6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11905830.png)
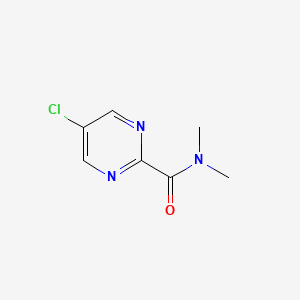
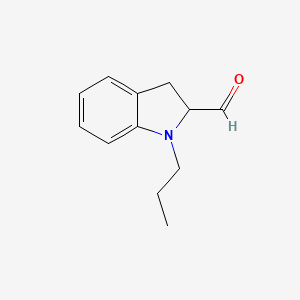
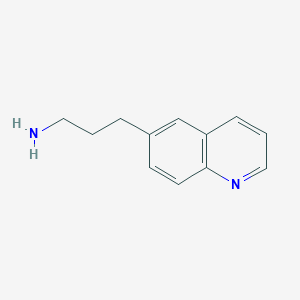
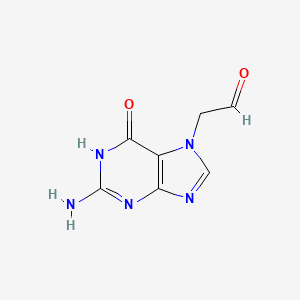
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11905858.png)

![4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B11905867.png)
